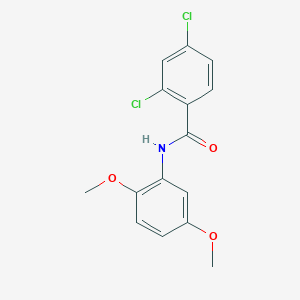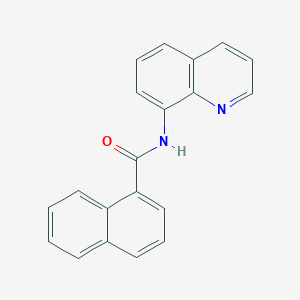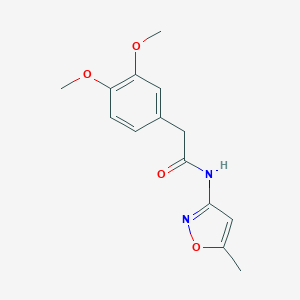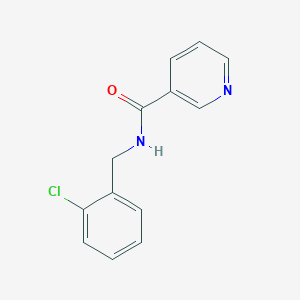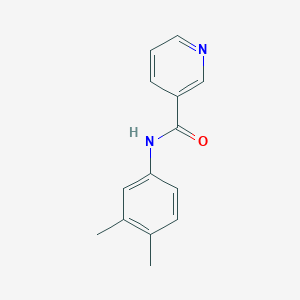
N-(3,4-dimethylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyridine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
N-(3,4-dimethylphenyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and a modulator of neurotransmitter release. In agriculture, this compound has been studied for its potential as a nitrification inhibitor, which can reduce the loss of nitrogen from soil and increase crop yields.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme nitrite reductase, which is involved in the conversion of nitrite to nitric oxide in the body. This inhibition can lead to an increase in the levels of nitrite and nitric oxide, which have been shown to have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to increase the levels of nitrite and nitric oxide in the body, which have been associated with various physiological effects, including vasodilation, immune modulation, and neuroprotection.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using certain methods. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain assays. This compound also has a short half-life in the body, which can limit its efficacy in certain applications.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)pyridine-3-carboxamide. One direction is the development of more water-soluble derivatives of this compound, which can increase its efficacy in certain assays. Another direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential as a treatment for bacterial infections, and further research in this area is warranted. Additionally, the potential of this compound as a nitrification inhibitor in agriculture should be further explored.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as an analgesic, anti-inflammatory, anti-cancer, and neuroprotective agent, as well as a nitrification inhibitor in agriculture. Further research is warranted to fully understand the potential of this compound in these areas.
合成方法
N-(3,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized using several methods, including the reaction of 3,4-dimethylpyridine with ethyl chloroformate and subsequent reaction with ammonia, or the reaction of 3,4-dimethylpyridine with phosgene and subsequent reaction with ammonia. Another method involves the reaction of 3,4-dimethylpyridine with isatoic anhydride and subsequent reaction with ammonia. The synthesis method used depends on the desired purity and yield of this compound.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-13(8-11(10)2)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
MPWUJYHWSMZLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C |
溶解度 |
33.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)


